molecular formula C13H16BrNO2 B1531226 Tert-butyl 4-bromoisoindoline-2-carboxylate CAS No. 1035235-27-8

Tert-butyl 4-bromoisoindoline-2-carboxylate

Cat. No.: B1531226
CAS No.: 1035235-27-8
M. Wt: 298.18 g/mol
InChI Key: BFCZVUVSPUKWET-UHFFFAOYSA-N
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Description

Tert-butyl 4-bromoisoindoline-2-carboxylate is a chemical compound with the molecular formula C13H16BrNO2. It is a derivative of isoindoline, a bicyclic compound that is part of the indole family. This compound is characterized by the presence of a tert-butyl ester group and a bromine atom attached to the isoindoline ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .

Mechanism of Action

Target of Action

Similar compounds have been used in the synthesis of isothiazoloquinolones and as inhibitors of dipeptidyl peptidase 8/9 (dpp8/9) .

Pharmacokinetics

The compound’s molecular weight (29818 g/mol) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed.

Action Environment

The action, efficacy, and stability of Tert-butyl 4-bromoisoindoline-2-carboxylate can be influenced by various environmental factors. For instance, the compound should be stored in a dry environment at 2-8°C to maintain its stability . The pH of the environment could also affect the compound’s solubility and therefore its bioavailability and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl 4-bromoisoindoline-2-carboxylate can be synthesized through several methods. One common synthetic route involves the reaction of 4-bromoisoindoline hydrochloride with di-tert-butyl dicarbonate. The reaction typically occurs in the presence of a base such as triethylamine and is carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-bromoisoindoline-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Tert-butyl 4-bromoisoindoline-2-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is utilized in the study of biological pathways and the development of bioactive molecules.

    Medicine: It serves as a precursor in the synthesis of potential therapeutic agents.

    Industry: The compound is employed in the production of specialty chemicals and materials .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-bromoisoindoline-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the bromine atom and the tert-butyl ester group enhances its reactivity and makes it a valuable intermediate in organic synthesis. Its versatility in undergoing various chemical reactions and its applications in multiple fields highlight its significance compared to similar compounds .

Properties

IUPAC Name

tert-butyl 4-bromo-1,3-dihydroisoindole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO2/c1-13(2,3)17-12(16)15-7-9-5-4-6-11(14)10(9)8-15/h4-6H,7-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFCZVUVSPUKWET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(C1)C(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10678779
Record name tert-Butyl 4-bromo-1,3-dihydro-2H-isoindole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10678779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1035235-27-8
Record name 1,1-Dimethylethyl 4-bromo-1,3-dihydro-2H-isoindole-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1035235-27-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 4-bromo-1,3-dihydro-2H-isoindole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10678779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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